molecular formula C17H10FN3O3S B11597135 (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11597135
M. Wt: 355.3 g/mol
InChI Key: ZEFZXAGTKGHCOA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a thiazolo-triazine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo-triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorobenzene, furan derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: stands out due to its unique combination of a fluorophenyl group, furan ring, and thiazolo-triazine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H10FN3O3S

Molecular Weight

355.3 g/mol

IUPAC Name

(2Z)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C17H10FN3O3S/c1-9-15(22)19-17-21(20-9)16(23)14(25-17)8-12-6-7-13(24-12)10-2-4-11(18)5-3-10/h2-8H,1H3/b14-8-

InChI Key

ZEFZXAGTKGHCOA-ZSOIEALJSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.